molecular formula C16H18FNO3S B12602138 [1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)- CAS No. 871114-14-6

[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-

Cat. No.: B12602138
CAS No.: 871114-14-6
M. Wt: 323.4 g/mol
InChI Key: FYGSVJRMJLIINN-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonamide group, a fluorine atom, and a hydroxybutyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- typically involves multiple steps. One common method includes the reaction of 4-fluorobiphenyl with sulfonamide under specific conditions to introduce the sulfonamide group. The hydroxybutyl chain is then added through a subsequent reaction, often involving a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted biphenyl derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom and hydroxybutyl chain may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

871114-14-6

Molecular Formula

C16H18FNO3S

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(4-hydroxybutyl)benzenesulfonamide

InChI

InChI=1S/C16H18FNO3S/c17-14-9-7-13(8-10-14)15-5-1-2-6-16(15)22(20,21)18-11-3-4-12-19/h1-2,5-10,18-19H,3-4,11-12H2

InChI Key

FYGSVJRMJLIINN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)NCCCCO

Origin of Product

United States

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